molecular formula C16H14BrNO4 B6420308 N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine CAS No. 446827-34-5

N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine

Cat. No.: B6420308
CAS No.: 446827-34-5
M. Wt: 364.19 g/mol
InChI Key: ODYSYDWQQSUQKK-UHFFFAOYSA-N
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Description

N-{[(3-Bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine is a synthetic glycine derivative characterized by a biphenyl core substituted with a bromine atom at the 3-position, an acetyloxy linker, and a glycine moiety. Its molecular formula is C₁₆H₁₂BrNO₄ (calculated molecular weight: 368.18 g/mol). The biphenyl system provides rigidity and planarity, while the bromine substituent enhances lipophilicity and electronic effects. The acetyl-glycine group contributes to hydrogen-bonding capacity and solubility in polar solvents.

Properties

IUPAC Name

2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c17-13-8-12(11-4-2-1-3-5-11)6-7-14(13)22-10-15(19)18-9-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSYDWQQSUQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine typically involves the following steps:

    Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Hydroxylation: The brominated biphenyl is then hydroxylated to form 3-bromo-1,1’-biphenyl-4-ol. This step can be carried out using a hydroxylating agent like sodium hydroxide (NaOH).

    Acetylation: The hydroxyl group is then acetylated using acetic anhydride (Ac2O) to form 3-bromo-1,1’-biphenyl-4-yl acetate.

    Glycine Coupling: Finally, the acetylated product is coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The biphenyl moiety can be oxidized to introduce additional functional groups.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Dehalogenated products or reduced functional groups.

Scientific Research Applications

N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of N-{[(3-bromo-1,1’-biphenyl-4-yl)oxy]acetyl}glycine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the glycine moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key features of N-{[(3-bromo-1,1'-biphenyl-4-yl)oxy]acetyl}glycine with structurally related compounds:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound Biphenyl 3-Br, acetyl-glycine 368.18 High lipophilicity, inferred enzyme modulation
N-[(2-Fluoro-1,1′-biphenyl-4-yl)acetyl]-L-alanine Biphenyl 2-F, acetyl-alanine 319.30 Anti-inflammatory (IC₅₀: ~10 µM)
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine Coumarin Hexyl, methyl 375.42 Antimicrobial (MIC: 6.25 µg/mL)
N-[(4-Nitrophenyl)acetyl]glycine Phenyl 4-NO₂ 224.18 Acylating agent, protein binding
N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine Coumarin Methyl 291.26 Antioxidant, anti-inflammatory

Key Observations:

  • Core Structure : Biphenyl systems (target compound) exhibit greater planarity than coumarin derivatives (), favoring interactions with flat binding pockets (e.g., kinase ATP sites). Coumarin-based analogs, however, show stronger fluorescence properties, useful in imaging .
  • Amino Acid Moiety: Glycine’s small size and flexibility (target compound) may improve solubility compared to bulkier residues like alanine () but reduce target specificity .
Solubility and Stability
  • Target Compound : Predicted solubility in DMSO >50 mg/mL due to glycine’s polarity; stability enhanced by bromine’s electron-withdrawing effect .
  • Coumarin Analogs : Lower aqueous solubility (e.g., : <1 mg/mL in water) due to hydrophobic substituents (hexyl, methyl) .
  • Nitrophenyl Derivative () : High reactivity as an acylating agent but prone to photodegradation due to nitro group .
Bioactivity Trends
  • Anti-inflammatory Activity : Fluorinated biphenyl analogs () inhibit COX-2 (IC₅₀: ~10 µM), suggesting the brominated target compound may exhibit similar or enhanced activity due to Br’s stronger electron-withdrawing effect .
  • Antimicrobial Activity : Coumarin-glycine derivatives () show MIC values of 6.25 µg/mL against E. coli, likely due to membrane disruption via lipophilic groups. The biphenyl core’s planarity in the target compound could similarly interfere with bacterial cell walls .
  • Enzyme Interaction : The acetyl-glycine moiety in the target compound may act as a substrate mimic for glycine-processing enzymes (e.g., glycine cleavage system), analogous to ’s nitrophenyl derivative .

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